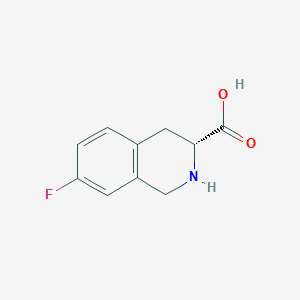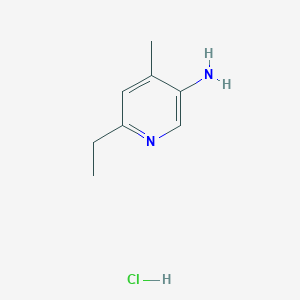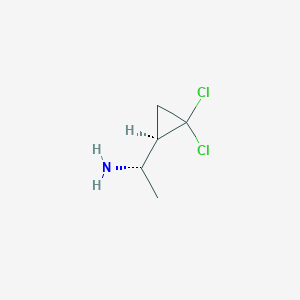carbonyl]carbamate](/img/structure/B15276941.png)
ethyl N-[(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidene](cyano)carbonyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate is a chemical compound with the molecular formula C12H11ClN4O3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of ethyl N-(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate involves several steps. One common method includes the reaction of ethyl carbamate with 3-chlorophenylhydrazine under specific conditions to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Ethyl N-(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Ethyl N-(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl N-(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Ethyl N-(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate can be compared with other similar compounds, such as:
Ethyl N-(Z)-[2-(4-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.
Ethyl N-(Z)-[2-(2-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate: Another similar compound with the chlorine atom in a different position.
The uniqueness of ethyl N-(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate lies in its specific structural configuration, which may contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H11ClN4O3 |
|---|---|
Molekulargewicht |
294.69 g/mol |
IUPAC-Name |
ethyl N-[(2E)-2-[(3-chlorophenyl)hydrazinylidene]-2-cyanoacetyl]carbamate |
InChI |
InChI=1S/C12H11ClN4O3/c1-2-20-12(19)15-11(18)10(7-14)17-16-9-5-3-4-8(13)6-9/h3-6,16H,2H2,1H3,(H,15,18,19)/b17-10+ |
InChI-Schlüssel |
SQHROYQWWZYWAP-LICLKQGHSA-N |
Isomerische SMILES |
CCOC(=O)NC(=O)/C(=N/NC1=CC(=CC=C1)Cl)/C#N |
Kanonische SMILES |
CCOC(=O)NC(=O)C(=NNC1=CC(=CC=C1)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-((8-Fluoro-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide](/img/structure/B15276862.png)
![5-(Pyrrolidin-3-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15276869.png)
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid](/img/structure/B15276878.png)
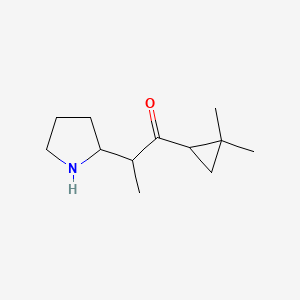
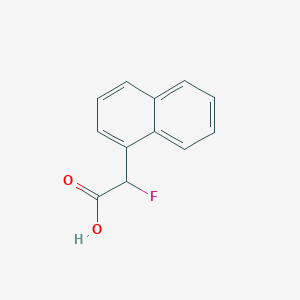
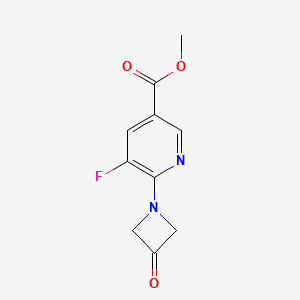


![5-Bromoimidazo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15276924.png)
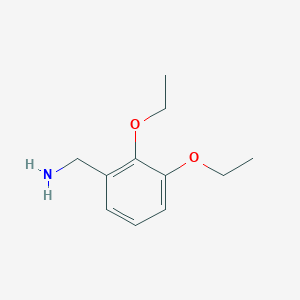
![8-Bromoimidazo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B15276938.png)
